molecular formula C20H28N2O5S B217686 (+)-Tamsulosin CAS No. 106138-88-9

(+)-Tamsulosin

Cat. No. B217686
CAS RN: 106138-88-9
M. Wt: 408.5 g/mol
InChI Key: DRHKJLXJIQTDTD-HNNXBMFYSA-N
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Description

(+)-Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used primarily in the treatment of benign prostatic hyperplasia (BPH). It is a chiral compound with a specific stereochemistry that is important for its pharmacological activity. This compound is synthesized through a multi-step process involving several key intermediates. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Discovery and Development

Tamsulosin hydrochloride, initially developed by Yamanouchi Pharmaceutical Co., Ltd., is primarily known for treating dysuria associated with prostatic hyperplasia. Interestingly, its discovery and development journey was unique. The research did not initially target dysuria treatment but rather hypertension. It was through unauthorized research that the application of this known compound shifted towards treating dysuria, marking a significant breakthrough in prostate hyperplasia therapy (Hara, Nagumo, & Oda, 2019).

Pharmacokinetics and Pharmacodynamics

Tamsulosin's pharmacokinetics and pharmacodynamics are noteworthy, especially in its modified-release (MR) and oral controlled absorption system (OCAS) formulations. The bioavailability of the MR formulation is nearly 100% in the fasted state. It's also highlighted that the drug's absorption is food-dependent for the MR formulation but not for the OCAS formulation. The plasma-protein binding is high, predominantly to α1-acid glycoprotein. Metabolized mainly by cytochrome P450 enzymes, a portion of the oral dose is excreted renally as the parent compound. These characteristics underpin the clinical efficacy of tamsulosin in treating lower urinary tract symptoms suggestive of benign prostatic hyperplasia (Francosalinas, Rosette, & Michel, 2010).

Role in Testicular Function

A study investigating tamsulosin's effects on adult male rats indicated significant impacts on testicular weight and Leydig cells. Moreover, the research suggested that tamsulosin might alter testosterone concentration through the adrenergic axis, potentially affecting the proliferative activity of germ cells. This study provides insights into the broader physiological impacts of tamsulosin beyond its primary clinical use (Kohestani, Kohestani, Shirmohamadi, & Faghani, 2020).

Analytical Method Development

The development of a liquid chromatography analytical method using tandem mass spectrometry (LC-MS/MS) for tamsulosin determination in human plasma signifies a crucial advancement. This method showcases improved sensitivity for quantifying tamsulosin compared to previous techniques. The validated method has broad applications, including pharmacokinetic studies, indicating its importance in understanding tamsulosin's behavior in the human body (Choi et al., 2012).

properties

IUPAC Name

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHKJLXJIQTDTD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106463-17-6 (hydrochloride)
Record name (+)-Tamsulosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401317377
Record name (+)-Tamsulosin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106138-88-9
Record name (+)-Tamsulosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106138-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Tamsulosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tamsulosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMSULOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 120 ml of ethanol were dissolved 2.4 g of (R) (-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide and 1.2 g of 2-(o-ethoxyphenoxy)ethyl bromide, and the mixture was refluxed for 16 hours under heating. The solvent was distilled away, and after alkalifing the residue by the addition of 10% sodium hydroxide, and the oily material precipitated was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled away, and the residue was subjected to silica-gel column chromatography. The product was eluted with CHCl3 -methanol (9:5) to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which was treated with HCl-ethanol to give a hydrochloric acid salt of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide.
Name
HCl ethanol
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0 (± 1) mol
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2.4 g
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[Compound]
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
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0 (± 1) mol
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reactant
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1.2 g
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reactant
Reaction Step Two
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120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50 ml of tetrahydrofuran was added to 4.22 g (10 mmol, 1.0 eq.) of 2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide. 379 mg (10 mmol, 4.0 eq.) of lithium aluminum hydride was added thereto and the whole mixture was stirred at 60° C. for 24 hours. Upon the completion of the reaction, 0.4 ml of water, 0.4 ml of 10% NaOH aqueous solution and 1.2 ml of water were sequentially added to the reaction solution and then, filtered through celite. The filtrate was concentrated under reduced pressure to obtain 3.5 g of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide. Thereto was added 10 ml of 2 M HCl solution in ethanol to obtain 3.56 g (yield: 80%) of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide hydrochloride.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
379 mg
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0.4 mL
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1.2 mL
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0.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of (+)-tamsulosin?

A1: this compound acts as a competitive antagonist at alpha-1 adrenergic receptors. [, ] It exhibits a higher affinity for the alpha-1A and alpha-1D subtypes relative to the alpha-1B subtype. [] This selectivity profile contributes to its therapeutic effects in conditions like benign prostatic hyperplasia (BPH).

Q2: How does the antagonistic activity of this compound at alpha-1 adrenergic receptors translate to its therapeutic effects in BPH?

A2: By blocking alpha-1 adrenergic receptors in the prostate and bladder neck, this compound induces smooth muscle relaxation in these tissues. [, , ] This relaxation reduces bladder outlet obstruction, improving urine flow and alleviating lower urinary tract symptoms associated with BPH.

Q3: Is this compound a racemic mixture or a single enantiomer? Does this impact its activity?

A3: Pharmaceutical preparations of tamsulosin typically utilize the (+)-enantiomer, which exhibits significantly higher potency than the (-)-enantiomer. [, , ] Studies comparing the two enantiomers directly demonstrate this difference, with (-)-tamsulosin being up to 30-fold less potent in some assays. []

Q4: Are there structural modifications to this compound that can alter its selectivity profile for different alpha-1 adrenergic receptor subtypes?

A4: While the provided research focuses primarily on this compound, broader research on alpha-1 adrenergic receptor antagonists suggests that even subtle structural modifications can influence subtype selectivity. [, , ] Researchers continue to investigate structure-activity relationships to develop compounds with enhanced selectivity profiles.

Q5: What is known about the pharmacokinetics of this compound?

A5: While detailed pharmacokinetic data is not extensively discussed in the provided papers, they indicate that this compound is typically administered orally. [, , ] Research suggests that its absorption can be affected by food intake and that it undergoes metabolism in the liver. []

Q6: Beyond BPH, are there other potential clinical applications of this compound being investigated?

A6: Research suggests potential benefits of this compound in managing ureteral calculi. [, , ] Its smooth muscle relaxant properties may facilitate stone passage by reducing ureteral spasms.

Q7: Have there been any studies investigating the long-term effects of this compound treatment?

A7: The provided research primarily focuses on short-term effects. Some studies, like the retrospective analysis mentioned, assess the long-term use of this compound for BPH management, but further investigation is needed to fully elucidate its long-term impact. []

Q8: How does the efficacy of this compound compare to other alpha-1 adrenergic receptor antagonists used in BPH treatment?

A8: Several studies, including comparative trials, explore the efficacy and safety of this compound in relation to other alpha-blockers like doxazosin, terazosin, and alfuzosin. [, , ] These studies often assess parameters like improvement in IPSS (International Prostate Symptom Score), Qmax (maximum urinary flow rate), and quality of life.

Q9: What analytical methods are commonly employed for the characterization and quantification of this compound?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used to analyze this compound in pharmaceutical formulations and biological samples. [, , ]

Q10: Are there any ongoing efforts to develop more sensitive and specific analytical techniques for this compound?

A10: The development of ultra-sensitive methods, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), demonstrates the continuous refinement of analytical techniques for enhanced sensitivity and selectivity in this compound analysis. [, ]

Q11: What are some of the challenges and limitations encountered in the research and development of this compound and related compounds?

A11: Challenges include understanding the complex interplay between different alpha-1 adrenergic receptor subtypes in various tissues and developing compounds with greater selectivity to minimize potential side effects. [, , ]

Q12: What are some potential future directions for research on this compound?

A12: Further investigation into its long-term effects, potential applications beyond BPH and ureteral calculi, and the development of more targeted drug delivery systems represent promising areas for future research. [, , , ]

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